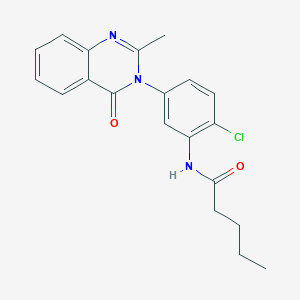
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as CMPD1 and is a potent inhibitor of the protein kinase CK2.
Mecanismo De Acción
CMPD1 exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, CMPD1 can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
CMPD1 has been shown to have a significant impact on the biochemical and physiological processes of cells. It can induce apoptosis, or programmed cell death, in cancer cells by disrupting the cell cycle and inhibiting the activity of CK2. In addition, CMPD1 can reduce inflammation by inhibiting the activity of CK2 in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPD1 has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, CMPD1 also has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are many potential future directions for research on CMPD1. One area of interest is the development of more potent and selective inhibitors of CK2, which could have even greater therapeutic potential. Another area of interest is the use of CMPD1 in combination with other drugs to enhance its effects and overcome resistance to treatment. Finally, further studies are needed to fully understand the long-term effects of CMPD1 on cells and organisms, as well as its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CMPD1 involves the reaction of 2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)acetamide with phenylboronic acid in the presence of a palladium catalyst. The reaction takes place in a suitable solvent, such as dichloromethane, under controlled conditions of temperature and pressure.
Aplicaciones Científicas De Investigación
CMPD1 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that is overexpressed in many types of cancer. CMPD1 has also been shown to reduce inflammation by inhibiting the activity of CK2 in immune cells.
Propiedades
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-17(14-5-2-1-3-6-14)18(22)20-15-7-4-8-16(13-15)26(23,24)21-9-11-25-12-10-21/h1-8,13,17H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHCKELCHPJLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-2-phenyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

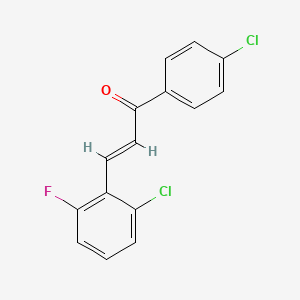
![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)


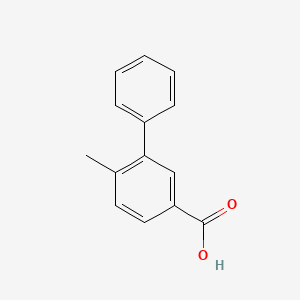
![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2778966.png)

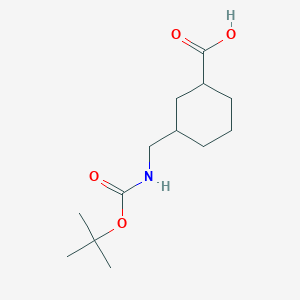
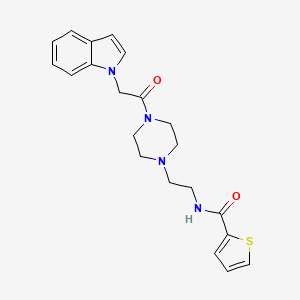
![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778975.png)

